molecular formula C13H10N2O2 B14260231 9-Methyl-2-nitrocarbazole CAS No. 188107-70-2

9-Methyl-2-nitrocarbazole

Cat. No.: B14260231
CAS No.: 188107-70-2
M. Wt: 226.23 g/mol
InChI Key: ZVGXWOBPSOKZTB-UHFFFAOYSA-N
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Description

9-Methyl-2-nitrocarbazole is an organic compound with the molecular formula C13H10N2O2. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a carbazole core substituted with a methyl group at the 9th position and a nitro group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2-nitrocarbazole typically involves the nitration of 9-methylcarbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Nitration Reaction: 9-Methylcarbazole is treated with a nitrating mixture (HNO3/H2SO4) to introduce the nitro group at the 2nd position.

    Reaction Conditions: The reaction is usually conducted at low temperatures to control the rate of nitration and to avoid over-nitration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The nitration reaction is carefully monitored to maintain the desired temperature and concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2-nitrocarbazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole ring positions.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 9-Methyl-2-aminocarbazole.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

    Oxidation: 9-Carboxy-2-nitrocarbazole.

Scientific Research Applications

9-Methyl-2-nitrocarbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Methyl-2-nitrocarbazole, particularly in its anticancer activity, involves its interaction with microtubules. The compound binds to the colchicine binding site of tubulin, leading to the destabilization of microtubules . This disruption of microtubule dynamics results in cell cycle arrest and subsequent apoptosis of cancer cells. The compound’s ability to interfere with tubulin organization is similar to that of vinblastine, a well-known anticancer drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-2-nitrocarbazole is unique due to the specific positioning of the methyl and nitro groups, which confer distinct chemical and biological properties. The presence of the methyl group at the 9th position enhances its stability and modifies its reactivity compared to other nitrocarbazole derivatives.

Properties

CAS No.

188107-70-2

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

9-methyl-2-nitrocarbazole

InChI

InChI=1S/C13H10N2O2/c1-14-12-5-3-2-4-10(12)11-7-6-9(15(16)17)8-13(11)14/h2-8H,1H3

InChI Key

ZVGXWOBPSOKZTB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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